5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Overview
Description
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains a pyrimidine ring with two methyl groups at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione typically involves the reaction of neopentyldiamine with guanidine hydrohalide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5,5-dimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-hydrazino-1,4,5,6-tetrahydropyrimidine: Similar structure but with a hydrazino group instead of a thione group.
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidine-2-thiol: Similar structure but with a thiol group instead of a thione group
Uniqueness
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
5,5-dimethyl-1,3-diazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=S)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397604 | |
Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82175-38-0 | |
Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers regarding 5,5-dimethyltetrahydropyrimidine-2(1H)-thione?
A1: The research papers primarily focus on the alkylation reactions of this compound with α‐halocarboxylic acids and their esters. The studies investigate the reaction conditions, product yields, and the influence of different substituents on the reaction outcome [, ].
Q2: Are there any insights provided on the regioselectivity of the alkylation reaction with this compound?
A2: Yes, the research delves into the regioselectivity of alkylation, indicating a preference for alkylation at the sulfur atom of the thione group in this compound when reacted with α‐halocarboxylic acids and their esters [, ]. The studies explore the factors influencing this selectivity and the potential for obtaining specific alkylation products.
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